2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide
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Overview
Description
2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of 2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the 4-ethylphenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-ethylbenzoyl chloride and a suitable catalyst.
Attachment of the N-(3-fluorophenyl)acetamide moiety: This can be accomplished through an amide coupling reaction using 3-fluoroaniline and acetic anhydride under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial therapies.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Catalysis: The compound’s heterocyclic core can serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide include other pyrrolo[3,4-d][1,2,3]triazole derivatives. These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties. Some examples of similar compounds are:
- 2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-chlorophenyl)acetamide
- 2-[5-(4-phenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-bromophenyl)acetamide
These compounds highlight the versatility and potential of the pyrrolo[3,4-d][1,2,3]triazole scaffold in various scientific and industrial applications.
Biological Activity
The compound 2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H18F3N5O3, with a molecular weight of approximately 445.402 g/mol. Its structure features a pyrrolo[3,4-d][1,2,3]triazole core that is known for its diverse biological properties.
Property | Value |
---|---|
Molecular Formula | C21H18F3N5O3 |
Molecular Weight | 445.402 g/mol |
IUPAC Name | 2-[5-(4-ethylphenyl)-4,6-dioxo-1H... |
LogP | 5.093 |
Hydrogen Bond Acceptors | 10 |
Antitumor Activity
Research has indicated that compounds with similar structural motifs to 2-[5-(4-ethylphenyl)-4,6-dioxo-1H... exhibit significant antitumor activity. A study by researchers highlighted the synthesis and evaluation of related pyrrolo[2,1-a]isoquinoline derivatives which demonstrated promising cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in tumor proliferation and survival pathways .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. The presence of the triazole moiety is particularly relevant as triazoles are known to interact with various biological targets including kinases and phosphatases. Specific studies have shown that similar triazole-containing compounds effectively inhibit enzyme activity in vitro, suggesting a potential for therapeutic applications in diseases where these enzymes are dysregulated .
Antimicrobial Properties
In addition to antitumor activity, derivatives of this compound have also been assessed for antimicrobial properties. Studies have shown that certain modifications to the pyrrolo-triazole structure enhance activity against both Gram-positive and Gram-negative bacteria. This suggests that the compound may serve as a lead for developing new antimicrobial agents .
Case Studies
- Antitumor Efficacy : In a comparative study involving various pyrrolo derivatives, it was found that compounds similar to 2-[5-(4-ethylphenyl)-4,6-dioxo-1H... exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Enzyme Interaction : Another study explored the binding affinity of triazole derivatives to specific kinases involved in cancer signaling pathways. The results indicated that modifications in the side chains significantly influenced binding efficacy and selectivity .
Properties
IUPAC Name |
2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3/c1-2-12-6-8-15(9-7-12)26-19(28)17-18(20(26)29)25(24-23-17)11-16(27)22-14-5-3-4-13(21)10-14/h3-10,17-18H,2,11H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJMLHDWYJBVTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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